
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Overview
Description
2-Hydroxy-5-iodo-3-methoxybenzaldehyde (CAS 7359-14-0), also known as 5-iodo-o-vanillin, is a halogenated benzaldehyde derivative with the molecular formula C₈H₇IO₃ and a molecular weight of 278.04 g/mol . Its structure features a hydroxyl group at position 2, a methoxy group at position 3, and an iodine substituent at position 5 on the benzene ring (Figure 1). This compound is commercially available from suppliers such as Combi-Blocks, Alfa, and CymitQuimica, with purity levels up to 98% and pricing ranging from €416.00 for 5 g (CymitQuimica) to tiered bulk pricing (1 g/5 g/25 g) via Alfa .
Preparation Methods
Direct Iodination of 2-Hydroxy-3-methoxybenzaldehyde
The most common method for preparing 2-Hydroxy-5-iodo-3-methoxybenzaldehyde involves iodination of 2-Hydroxy-3-methoxybenzaldehyde. This reaction typically uses iodine (I₂) or iodinating agents such as potassium iodide (KI) in the presence of an oxidizing agent like sodium hypochlorite (NaOCl).
Procedure:
- Dissolve 2-Hydroxy-3-methoxybenzaldehyde in an appropriate solvent such as acetic acid.
- Add iodine and an oxidizing agent to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction completes.
- Extract the product using organic solvents (e.g., ethyl acetate), followed by purification via recrystallization or chromatography.
Notes:
This method provides good yields and is straightforward, but care must be taken to avoid overiodination or side reactions.
Using Room Temperature Ionic Liquids (RTILs)
A greener approach involves utilizing room temperature ionic liquids (RTILs) as solvents for iodination reactions. For example, [bmim][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate) can be employed.
Procedure:
- Combine 2-Hydroxy-3-methoxybenzaldehyde with iodine in [bmim][PF6].
- Add a base such as sodium hydroxide (NaOH) and water to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Extract the product using isopropyl acetate and purify via flash chromatography.
Notes:
This method is environmentally friendly and avoids hazardous solvents, yielding high purity products.
Electrophilic Substitution in Methoxybenzaldehydes
Electrophilic substitution reactions can be tailored to selectively iodinate the aromatic ring of methoxybenzaldehydes.
Procedure:
- Dissolve methoxybenzaldehyde in a solvent like dichloromethane.
- Add iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agent.
- Stir under controlled temperature conditions to ensure regioselectivity.
- Purify the product via recrystallization or chromatographic techniques.
Notes:
This method ensures selective substitution at the desired position, minimizing unwanted by-products.
Melting Point Analysis for Purity Confirmation
The melting point of pure this compound is reported as approximately 129°C. This property can be used to confirm the purity of the synthesized compound after preparation.
Comparison of Methods
Research Findings
The preparation methods described above are well-documented and yield high-quality products suitable for laboratory use. The choice of method depends on the availability of reagents, environmental considerations, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: 2-Hydroxy-5-iodo-3-methoxybenzoic acid.
Reduction: 2-Hydroxy-5-iodo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-iodo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-iodo-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical properties, synthetic accessibility, and applications of 2-hydroxy-5-iodo-3-methoxybenzaldehyde can be contextualized by comparing it to analogs with variations in substituent type, position, or halogenation. Below is a detailed analysis:
Structural and Physical Properties
Table 1: Key Properties of this compound and Analogous Compounds
Key Observations :
Halogen Impact: The iodine atom in this compound contributes to its higher molecular weight (278.04 g/mol) compared to non-halogenated analogs like 2-hydroxy-5-methoxybenzaldehyde (152.15 g/mol).
Substituent Position : Isomers such as 2-hydroxy-5-iodo-4-methoxybenzaldehyde (methoxy at position 4) exhibit identical molecular weights but distinct electronic environments. The para-methoxy group in this isomer could alter resonance effects and hydrogen-bonding capabilities compared to the ortho-methoxy group in the target compound .
Pricing: Halogenation and substituent positioning influence cost. For example, 2-hydroxy-5-methoxybenzaldehyde (non-iodinated) is priced lower (€670.00/10 g) than iodinated derivatives, reflecting iodine’s higher material cost .
Biological Activity
2-Hydroxy-5-iodo-3-methoxybenzaldehyde (2-HIBA) is an organic compound with notable biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
2-HIBA is characterized by the following molecular formula: C₈H₇IO₃. It features a hydroxyl group (-OH), an iodo substituent (-I), and a methoxy group (-OCH₃) attached to a benzaldehyde framework. These functional groups play a significant role in its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-HIBA. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) :
- The MIC for 2-HIBA against MRSA has been reported at concentrations as low as 512 µg/ml, indicating its potency as an antibacterial agent .
Mechanism of Action :
- 2-HIBA disrupts bacterial cell wall synthesis, inhibiting peptidoglycan formation, which is crucial for bacterial viability. Additionally, it increases the permeability of bacterial membranes, leading to cell lysis .
Anticancer Properties
In addition to its antimicrobial effects, 2-HIBA has shown potential in cancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:
- Induction of Apoptosis : Research indicates that 2-HIBA can trigger apoptosis in cancer cells by activating caspase pathways .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, preventing further cell division and growth.
Case Studies
-
Study on MRSA :
- A study conducted by researchers demonstrated that treatment with 2-HIBA led to a significant reduction in biofilm formation by MRSA. The compound was able to dislodge approximately 80% of established biofilms at effective concentrations, showcasing its potential as a therapeutic agent against biofilm-associated infections .
-
Anticancer Research :
- In vitro studies on breast cancer cell lines revealed that 2-HIBA reduced cell viability significantly after 24 hours of treatment. The study noted changes in cell morphology consistent with apoptotic processes, further supporting its anticancer potential.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC (µg/ml) | Observed Effects |
---|---|---|---|
Antimicrobial | MRSA | 512 | Inhibition of growth and biofilm dislodgment |
Anticancer | Breast Cancer Cells | N/A | Induction of apoptosis; cell cycle arrest |
The biological activity of 2-HIBA can be attributed to several mechanisms:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, and how can purity be optimized?
Methodological Answer: The synthesis of iodinated benzaldehyde derivatives often involves electrophilic aromatic substitution. For example, iodination of 3-methoxy-4-hydroxybenzaldehyde (vanillin derivatives) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (40–60°C) is a common approach . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve ≥97% purity, as reported in commercial standards . Purity verification should combine HPLC (C18 column, UV detection at 280 nm) and melting point analysis, with discrepancies resolved by repeating crystallization or using alternative solvents (e.g., dichloromethane/hexane).
Q. How should researchers characterize the structural and functional groups of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- FT-IR: Confirm phenolic -OH (~3200 cm⁻¹), aldehyde C=O (~1680 cm⁻¹), and C-I stretches (~500 cm⁻¹).
- NMR: ¹H NMR should show aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–7.5 ppm, split due to iodine’s electronegativity), and methoxy -OCH₃ (δ ~3.8 ppm). ¹³C NMR will highlight the iodine-substituted carbon (deshielded, δ ~90–100 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ at m/z 279.94 (C₈H₇IO₃) .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
Methodological Answer: The compound is moderately polar due to its hydroxyl, methoxy, and aldehyde groups. It dissolves well in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. For aqueous compatibility, use methanol/water mixtures (e.g., 70:30 v/v). Solubility in non-polar solvents (e.g., hexane) is poor. Pre-saturation studies at 25°C (shaking for 24 hrs, followed by filtration and gravimetric analysis) are recommended to avoid precipitation in reaction mixtures .
Advanced Research Questions
Q. How can crystallographic data for this compound be obtained and refined?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of ethanol or acetone. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. The heavy iodine atom facilitates phasing, but absorption corrections are critical due to its high electron density .
- Data Contradictions: If unit cell parameters differ from literature (e.g., due to polymorphism), recheck crystal quality (e.g., via PXRD to detect impurities) or test alternative solvents for crystallization.
Q. What strategies resolve discrepancies in reported biological activity data for iodinated benzaldehydes?
Methodological Answer:
- Bioassay Replication: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, if antimicrobial activity varies, confirm MIC values using CLSI guidelines and include positive controls (e.g., vancomycin for Gram-positive bacteria) .
- Metabolite Interference: Use LC-MS/MS to rule out degradation products in bioassays. For instance, aldehyde oxidation to carboxylic acids may reduce activity, requiring anaerobic handling .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G* basis set for C, H, O; LANL2DZ for I). Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for Suzuki-Miyaura coupling (iodine as a leaving group).
- Experimental Validation: Test predictions using Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in THF/water. Monitor reaction progress via TLC and isolate products via column chromatography .
Q. Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C, 60°C, and 80°C. Sample at intervals (0, 7, 14 days) and quantify degradation via HPLC. Use Arrhenius plots to extrapolate shelf life at 25°C .
- Light Sensitivity: Conduct UV-Vis spectroscopy (200–400 nm) to detect photo-degradation. Store samples in amber glass under nitrogen if λₘₐₓ shows significant shifts .
Q. What analytical techniques differentiate this compound from its structural isomers?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals; for example, distinguish 5-iodo substitution (meta to methoxy) from 4-iodo isomers by correlating aromatic proton couplings .
- X-ray Photoelectron Spectroscopy (XPS): Confirm iodine’s binding energy (~620 eV for C-I), which varies slightly with substitution position .
Properties
IUPAC Name |
2-hydroxy-5-iodo-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQIQUILJIOMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427264 | |
Record name | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7359-14-0 | |
Record name | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.